p300/CBP Modulation Activity via Class-Level Patent Scope
Target compound falls under the generic Formula I of US Patent 10,696,666, which claims arylimidazolyl isoxazoles as modulators of p300 and/or CBP acetyltransferase activity [1]. The patent exemplifies that compounds with a 4-methoxyphenyl-substituted isoxazole and an imidazolyl-propyl chain potently inhibit prostate cancer cell proliferation by disrupting androgen receptor (AR) signaling. While specific IC50 data for CAS 953205-34-0 is not publicly disclosed in primary literature, its structural placement within the patent's preferred Markush sub-genus suggests it was designed for p300/CBP engagement, distinguishing it from Wnt-pathway agonists like SKL2001.
| Evidence Dimension | Molecular target mechanism (p300/CBP modulation vs. Wnt/β-catenin agonism) |
|---|---|
| Target Compound Data | Disclosed within Markush Formula I of US 10,696,666 as a p300/CBP modulator [1] |
| Comparator Or Baseline | SKL2001 (CAS 909089-13-0) acts as a Wnt/β-catenin agonist with effective concentration 10-40 µM in CRT assays |
| Quantified Difference | Mechanism-level divergence: CAS 953205-34-0 is designed for p300/CBP epigenetic regulation; SKL2001 activates Wnt signaling. Quantitative cross-target selectivity data unavailable. |
| Conditions | Prostate cancer cell lines (AR-driven) for p300/CBP context; HEK293 or colon cancer cells for Wnt/β-catenin context |
Why This Matters
For researchers targeting epigenetic drivers in castration-resistant prostate cancer (CRPC), a p300/CBP-indicated tool compound offers mechanistic relevance that a Wnt agonist cannot provide.
- [1] Brown, R. J., et al. (CellCentric Ltd.). US Patent 10,696,666 B2. Pharmaceutical Compounds (Arylimidazolyl Isoxazoles as p300/CBP Modulators). Issued June 30, 2020. View Source
